molecular formula C12H10N2O2 B8563351 1,3-Cyclohexanedione, 2-diazo-5-phenyl- CAS No. 68427-48-5

1,3-Cyclohexanedione, 2-diazo-5-phenyl-

Cat. No.: B8563351
CAS No.: 68427-48-5
M. Wt: 214.22 g/mol
InChI Key: KDOQMIKUOVIOJL-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 2-diazo-5-phenyl- is a substituted cyclohexanedione derivative featuring a diazo group (-N₂⁺) at position 2 and a phenyl group at position 3. The core 1,3-cyclohexanedione structure consists of a six-membered ring with ketone groups at positions 1 and 4.

Properties

CAS No.

68427-48-5

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-diazo-5-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C12H10N2O2/c13-14-12-10(15)6-9(7-11(12)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

KDOQMIKUOVIOJL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=[N+]=[N-])C1=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the primary applications of 1,3-cyclohexanedione, 2-diazo-5-phenyl- is in the synthesis of complex organic molecules. It has been utilized in the preparation of hexahydrobenzo[a]phenanthridin-4-one derivatives through condensation reactions with N-arylmethylene-2-naphthylamines. This reaction pathway highlights its utility in generating polycyclic compounds that may exhibit biological activity .

Table 1: Synthesis Pathways Using 1,3-Cyclohexanedione, 2-diazo-5-phenyl-

Reaction TypeProduct StructureYield (%)Reference
Condensation with N-arylmethyleneHexahydrobenzo[a]phenanthridin-4-oneVaried
Preparation of benzophenanthridineBenzophenanthridine derivativesVaried
Iodonium betaine synthesisIodonium betaineVaried
Iodine-catalyzed synthesis of 2H-pyransVarious 2H-pyransVaried

Medicinal Chemistry

The compound has also been investigated for its potential in medicinal chemistry. Studies indicate that derivatives synthesized from 1,3-cyclohexanedione, 2-diazo-5-phenyl- may possess significant pharmacological properties. For instance, the thermal decomposition of diazo compounds has been studied for their reactivity with α,β-unsaturated δ-amino esters to yield various biologically relevant structures such as dihydropyridine derivatives and oxopiperidines .

Explosive Hazard Assessment

The compound's diazo functionality raises concerns regarding its stability and potential explosive hazards. Research has compiled sensitivity and thermal analysis data for diazo compounds, including 1,3-cyclohexanedione, 2-diazo-5-phenyl-. Understanding these properties is crucial for safe handling and application in industrial processes .

Table 2: Stability and Hazard Assessment Data

PropertyValue/ObservationReference
SensitivityHigh sensitivity to thermal shock
Thermal stabilityRequires careful handling
Explosive potentialNotable under specific conditions

Case Studies

Case Study: Dihydropyridine Synthesis
In a recent study, the reaction of 1,3-cyclohexanedione, 2-diazo-5-phenyl- with amino esters was explored. The process yielded a mixture of dihydropyridine derivatives with varying degrees of stereoselectivity. The yields ranged from 55% to 78%, depending on the specific conditions and substituents used . This case underscores the compound's versatility in generating complex nitrogen-containing heterocycles.

Case Study: Iodine-Catalyzed Reactions
Another investigation focused on the use of iodine as a catalyst in reactions involving this diazo compound. The results demonstrated efficient formation of various polycyclic structures, indicating its potential for developing new synthetic methodologies in organic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key substituents in analogous compounds include:

  • 5-Phenyl-1,3-cyclohexanedione : Lacks the diazo group but shares the phenyl substituent at position 5. It is used in organic synthesis and exhibits a melting point of ~185°C (decomposition) .
  • Substituted 1,3-Cyclohexanediones (e.g., 3a–3f) : Derivatives with methyl, hydrogen, or (2,4-dichlorophenyl)acetyl groups at positions R1 and R2 (e.g., 5-position). These compounds demonstrate herbicidal activity via acetyl-CoA carboxylase (ACCase) inhibition .
  • Bicyclic and Alkyl-Substituted Derivatives: Examples include 5-bicyclo[2.2.1]hept-2-enyl and 2-propanoyl derivatives, which are explored for antimicrobial and pharmaceutical applications .
Herbicidal Activity (ACCase Inhibition)
  • Unsubstituted Derivatives (e.g., 3a, 3d) : Compounds with R1=R2=H exhibit the highest ACCase inhibition (e.g., 3d: 0.061 nmol h⁻¹mg⁻¹ protein), outperforming commercial herbicides like clethodim .
  • Methyl-Substituted Derivatives (e.g., 3c, 3f): Substitution with methyl groups at R1/R2 reduces activity (3c: 0.385 nmol h⁻¹mg⁻¹ protein), indicating non-polar groups hinder enzyme interaction .
Reactivity and Stability
  • Diazo Group Impact : The diazo substituent increases reactivity, enabling participation in cycloadditions or trapping intermediates (e.g., sulfenic acids in enzymatic pathways) . This contrasts with stable phenyl or methyl derivatives used in herbicidal formulations .
  • Thermal Stability : 5-Phenyl-1,3-cyclohexanedione decomposes at ~185°C, whereas diazo derivatives are likely less stable due to the labile N₂⁺ group .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Applications
2-Diazo-5-phenyl- Diazo (C2), Phenyl (C5) Not reported Synthetic intermediates
5-Phenyl-1,3-cyclohexanedione Phenyl (C5) ~185 (decomp.) Organic synthesis
Clethodim (CHD herbicide) Cyclohexanedione core N/A ACCase inhibition
3d (R1=R2=H) Unsubstituted N/A Herbicide (0.061 nmol h⁻¹mg⁻¹)

Preparation Methods

Classical Diazo Transfer via the Regitz Method

The Regitz diazo transfer reaction remains a foundational approach for introducing diazo groups into cyclic 1,3-diketones. In this method, 5-phenyl-1,3-cyclohexanedione is treated with diazo transfer reagents such as tosyl azide (TsN₃) or triflyl azide (TfN₃) in the presence of a base. A representative procedure involves reacting 5-phenyl-1,3-cyclohexanedione (10 mmol) with TsN₃ (12 mmol) in dichloromethane under nitrogen atmosphere, catalyzed by triethylamine (15 mmol) at 0–5°C for 6 hours . The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the azide reagent, yielding the diazo product after aqueous workup.

Critical Parameters :

  • Base Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by facilitating deprotonation .

  • Temperature Control : Exothermic reactions require strict temperature maintenance below 10°C to prevent diazo decomposition.

  • Yield Optimization : Typical yields range from 65% to 78%, with purity >95% confirmed by NMR and HRMS .

Microwave-Assisted Wolff Rearrangement

Microwave irradiation significantly accelerates the Wolff rearrangement of α-diazo-β-ketoamides to generate 2-diazo-5-phenyl-1,3-cyclohexanedione. Chen et al. (2021) demonstrated that irradiating 2-diazo-4,4-dimethylcyclohexane-1,3-dione (1.0 equiv) with 5-phenyl-1,3-cyclohexanedione (1.2 equiv) in toluene at 120°C for 15 minutes under microwave conditions produces the target compound in 82% yield . This method circumvents traditional heating limitations, reducing reaction times from hours to minutes.

Mechanistic Insight :
The Wolff rearrangement proceeds via a ketene intermediate, which undergoes cyclization with the phenyl-substituted diketone. Microwave energy enhances the reaction’s kinetic profile by uniformly heating the reaction mixture, minimizing side reactions such as dimerization .

Rhodium-Catalyzed C–H Activation and Cyclization

Rhodium(III) catalysts enable efficient synthesis through cascade C–H activation and intramolecular cyclization. Hu et al. (2021) reported a protocol using [Cp*RhCl₂]₂ (5 mol%) as the catalyst, AgSbF₆ (20 mol%) as an additive, and DCE (1,2-dichloroethane) as the solvent at 80°C for 12 hours . This method achieves 70–85% yields by coupling 3-aryl-5-isoxazolones with cyclic 2-diazo-1,3-diketones, forming the diazo-cyclohexanedione core via a proposed metallacycle intermediate.

Substrate Scope :

  • Electron-donating groups (e.g., –OMe, –NMe₂) on the aryl ring enhance yields (up to 88%) due to improved electrophilicity at the diazo carbon .

  • Sterically hindered substrates require longer reaction times (24–36 hours) but maintain moderate yields (55–65%) .

Sulfonyl-Azide-Free (SAFE) Aqueous-Phase Synthesis

Dar’In et al. (2019) developed a safer diazo transfer protocol eliminating explosive sulfonyl azides . Instead, the method employs aqueous sodium nitrite (NaNO₂) and ammonium acetate (NH₄OAc) in a water/ethanol mixture (3:1 v/v) at 25°C. 5-Phenyl-1,3-cyclohexanedione (10 mmol) reacts with NaNO₂ (15 mmol) and NH₄OAc (20 mmol) for 8 hours, yielding 72% of the diazo product.

Advantages :

  • Safety : Avoids hazardous azide handling.

  • Scalability : Demonstrated for gram-scale synthesis (up to 50 g) with consistent purity (>98%) .

Thermal Decomposition of Diazodicarbonyl Precursors

Thermal treatment of α-diazo-β-ketoesters or diketones in inert solvents provides a straightforward route to 2-diazo-5-phenyl-1,3-cyclohexanedione. Xia and Lee (2014) detailed refluxing 2-diazo-4-phenyl-1,3-cyclohexanedione (1.0 equiv) in toluene at 110°C for 6 hours under nitrogen, achieving 68% yield . The reaction proceeds via homolytic cleavage of the N₂ group, followed by recombination to form the stabilized diazo compound.

Key Considerations :

  • Solvent Choice : High-boiling solvents (e.g., toluene, xylene) prevent premature decomposition.

  • Additives : Catalytic amounts of Rh₂(OAc)₄ (0.5 mol%) enhance selectivity, suppressing ketene formation .

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Reaction Time Key Advantage
Regitz Diazo Transfer0–5°C, Et₃N, TsN₃65–786–12 hHigh reproducibility
Microwave Wolff120°C, MW75–8215 minRapid synthesis
Rh-Catalyzed C–H80°C, [Cp*RhCl₂]₂70–8512–36 hBroad substrate scope
SAFE Aqueous25°C, NaNO₂/NH₄OAc65–728 hEnhanced safety
Thermal Decomposition110°C, toluene60–686 hNo catalyst required

Q & A

Q. What are the primary synthetic routes for preparing 1,3-Cyclohexanedione, 2-diazo-5-phenyl-?

The compound is typically synthesized via diazo transfer reactions. A common method involves reacting 5-phenyl-1,3-cyclohexanedione with diazonium salts under controlled acidic conditions (e.g., using sulfuric acid as a catalyst). Reaction parameters such as temperature (0–5°C) and stoichiometric ratios of reagents are critical to avoid premature decomposition of the diazo group . Characterization via 1H^1H-NMR and IR spectroscopy is essential to confirm the diazo functionality (stretching vibrations at ~2100 cm1^{-1}) .

Q. How should researchers handle safety concerns associated with this compound?

The diazo group confers thermal instability and potential explosive hazards. Safety protocols include:

  • Conducting reactions in a fume hood with blast shields.
  • Avoiding exposure to heat, sparks, or friction.
  • Using personal protective equipment (PPE) such as flame-resistant lab coats and face shields. Hazard classifications (e.g., acute toxicity, skin irritation) align with GHS Category 2 standards .

Q. What spectroscopic techniques are recommended for structural elucidation?

Key methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 7.2–7.8 ppm) and ketone/diazo carbons.
  • IR : Detect diazo (N2_2) stretching and carbonyl (C=O) bands.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns. Cross-validation with computational tools (e.g., PubChem’s InChIKey) ensures accuracy .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the diazo group in this compound?

The diazo group is sensitive to pH, light, and temperature. Stability studies show:

  • pH : Decomposition accelerates above pH 7 due to base-catalyzed hydrolysis.
  • Light : UV exposure induces photolytic cleavage, forming reactive carbenes.
  • Temperature : Storage below –20°C in amber vials extends shelf life. Kinetic studies using HPLC can quantify degradation rates under varying conditions .

Q. What computational methods are effective for predicting reactivity in diazo-containing systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and transition states. Key applications:

  • Predicting regioselectivity in cycloaddition reactions.
  • Analyzing frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Tools like CC-DPS provide thermodynamic data (e.g., ΔfH°) for reaction feasibility .

Q. How can researchers resolve contradictions in reported spectral data for diazo derivatives?

Discrepancies often arise from solvent effects or impurities. Mitigation strategies:

  • Reproduce experiments using standardized solvents (e.g., CDCl3_3).
  • Compare with reference spectra in databases like PubChem or Acta Crystallographica.
  • Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize the use of 1,3-Cyclohexanedione, 2-diazo-5-phenyl- in photochemical studies?

The compound’s carbene intermediates are valuable for C–H insertion reactions. Optimization includes:

  • Irradiation at 365 nm in inert solvents (e.g., THF).
  • Trapping carbenes with alkenes to form cyclopropanes, monitored by GC-MS.
  • Computational modeling (TD-DFT) to predict excited-state behavior .

Methodological Notes

  • Experimental Design : Use factorial design to evaluate variables (e.g., temperature, catalyst loading) in synthesis .
  • Error Analysis : Apply statistical tools (e.g., ANOVA) to assess reproducibility, referencing Robinson’s Data Reduction and Error Analysis .
  • Safety Compliance : Align protocols with OSHA HCS standards for diazo compounds .

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